4,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol

Lipophilicity Polar Surface Area Drug-likeness

Researchers requiring a sterically shielded isoxazoline scaffold often face supply gaps for the exact 4,4-gem-dimethyl-5-hydroxy substitution pattern, which compromises metabolic stability and H-bond-driven crystallisation studies. This compound resolves those gaps: · Unique 4,4-gem-dimethyl quaternary centre blocks oxidative metabolism at adjacent positions, enabling clean comparative ADME probes [LDE]. · The 5-OH hemiaminal serves as a hydrogen-bond donor/acceptor and a synthetic handle for esterification, etherification, or oxidation, supporting rapid library elaboration. · MW 191.23 g/mol, LogP 1.31 - within fragment-based screening space (MW<250, LogP<3), offering a favourable starting point for fragment growing or linking campaigns [LDE]. · In-stock availability with competitive pricing ensures immediate dispatch for time-sensitive medicinal chemistry or agrochemical lead-optimisation programmes.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 53009-30-6
Cat. No. B12883529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol
CAS53009-30-6
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1(C=NOC1(C2=CC=CC=C2)O)C
InChIInChI=1S/C11H13NO2/c1-10(2)8-12-14-11(10,13)9-6-4-3-5-7-9/h3-8,13H,1-2H3
InChIKeyJVMCQNQMURKQKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol: Identity & Structure


4,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol (CAS 53009-30-6, molecular formula C₁₁H₁₃NO₂, molecular weight 191.23 g/mol) is a heterocyclic compound belonging to the 4,5-dihydroisoxazole (isoxazoline) class, characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms and one endocyclic double bond [1]. The molecule features a phenyl substituent at the 5-position and geminal dimethyl groups at the 4-position, creating a quaternary carbon center adjacent to the hydroxyl-bearing C-5 hemiaminal carbon. This scaffold is of recognized interest in medicinal chemistry and agrochemical research due to the broad biological activity profile of the isoxazoline class, though published quantitative profiling data specific to this exact derivative remain limited [2].

4,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol: Differentiation from Common Analogs


Isoxazoline derivatives exhibit sharp structure–activity relationships, where minor changes in substitution pattern, ring saturation, or stereochemistry profoundly alter biological target engagement, metabolic stability, and physicochemical properties [1]. The target compound’s unique combination of a fully substituted C-4 (gem-dimethyl) quaternary center and a C-5 hemiaminal hydroxyl group distinguishes it from more common 3,5-disubstituted or 5-halomethyl analogs. The gem-dimethyl motif introduces steric shielding that can slow metabolic oxidation at the adjacent positions, while the 5-OH group provides a hydrogen-bond donor/acceptor site that influences both molecular recognition and crystal packing, as demonstrated in comparative crystallographic studies of 5-hydroxy-4,5-dihydroisoxazoles [2]. Generic substitution with a non-quaternized or differently substituted isoxazoline risks loss of these specific physicochemical and recognition properties, undermining experimental reproducibility in target engagement or SAR studies.

4,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol: Differentiation Evidence


Lipophilicity and Polar Surface Area Profile

The target compound (C₁₁H₁₃NO₂, MW 191.23) has a computed LogP of 1.31 and a topological polar surface area (TPSA) of 41.82 Ų [1]. In comparison, the non-quaternized analog 5-phenyl-4,5-dihydroisoxazol-5-ol (lacking 4,4-dimethyl groups) has a lower predicted LogP (approximately 0.8–1.0 based on fragment-based calculation) and a slightly higher TPSA due to reduced hydrophobic surface area. The gem-dimethyl substitution thus increases lipophilicity by approximately 0.3–0.5 log units while maintaining a favorable TPSA below 60 Ų, a threshold associated with good blood–brain barrier penetration potential. These computed values are derived from the ChemSrc database [1] and are consistent with the general observation that quaternization of the isoxazoline ring modulates partition coefficients relevant to membrane permeability and formulation development [2].

Lipophilicity Polar Surface Area Drug-likeness Physicochemical profiling

Ligand Efficiency and Rotatable Bond Profile

The target compound possesses exactly one hydrogen bond donor (5-OH) and three hydrogen bond acceptors (ring N, ring O, and 5-OH oxygen), with only two rotatable bonds (the phenyl ring rotation and the C–OH bond orientation) [1]. In contrast, the commonly studied 5-methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol (CAS 181696-73-1, a Parecoxib impurity) has a higher molecular weight (253.3 g/mol), two aromatic rings contributing to increased lipophilicity (XLogP ≈ 3.1), and a comparable number of rotatable bonds but significantly higher steric bulk [2]. The lower molecular weight and reduced aromatic ring count of the target compound yield a more favorable ligand efficiency profile (fewer heavy atoms, lower logP) for fragment-based screening or as a minimalist scaffold for further elaboration.

Ligand efficiency Hydrogen bonding Rotatable bonds Fragment-based drug design

O–H···N Hydrogen-Bonding Synthon in Solid State

A systematic X-ray crystallographic study of eight 5-hydroxy-4,5-dihydroisoxazoles (compounds 1–8, encompassing varied R3, R4/R4′, and R5 substituents) established that the O–H···N hydrogen bond between the hemiacetal 5-OH group and the isoxazoline ring nitrogen atom is a robust supramolecular synthon that governs crystal packing across the entire series, irrespective of peripheral substituents [1]. Specifically, compounds 1–3 (R4/R4′ = H/H), 4 (R4 = Ph, R4′ = OH), and 7 (R4 = 4-I-C₆H₄, R4′ = H) all exhibit this O(51)-H(51)···N(2) interaction with comparable geometric parameters [1]. While the target compound (R4/R4′ = CH₃/CH₃, R5 = Ph) was not directly crystallized in this study, the demonstrated robustness of this synthon across all aliphatic and aromatic substitution patterns at C-4 indicates that the 4,4-dimethyl substitution is not expected to disrupt this key intermolecular interaction. This predictability of solid-state organization provides confidence in the compound's crystallinity and handling characteristics relative to analogs with potential packing polymorphism.

Crystal engineering Supramolecular synthon Hydrogen bonding Solid-state stability

Steric Shielding and Metabolic Stability

The presence of a gem-dimethyl quaternary carbon at C-4 of the isoxazoline ring introduces significant steric hindrance that can impede cytochrome P450-mediated oxidation at the adjacent C-5 position [1]. This principle is well-established in medicinal chemistry: gem-dimethyl groups are a classic strategy for blocking metabolic soft spots. In the 5-halomethyl-5-hydroxy-4,5-dihydroisoxazole series (compounds 1–3 in the crystallographic study, where R4 = H), the C-4 position is unsubstituted and susceptible to metabolic oxidation [2]. The target compound, by contrast, fully substitutes C-4 with two methyl groups, eliminating this metabolic vulnerability. While direct metabolic stability data (e.g., microsomal half-life, intrinsic clearance) for the target compound have not been published, the structural analogy to the well-documented gem-dimethyl blocking strategy in drug design supports the inference of improved metabolic stability relative to 4-unsubstituted analogs [1].

Metabolic stability Steric shielding Cytochrome P450 Lead optimization

4,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol: Application Scenarios


Fragment-Based Drug Discovery Scaffold

With a molecular weight of 191.23 g/mol, computed LogP of 1.31, and only one hydrogen bond donor, 4,4-dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol satisfies all Rule of Five criteria and falls within the optimal fragment space (MW < 250, LogP < 3) for fragment-based screening campaigns [1]. Its lower molecular weight and reduced lipophilicity relative to diaryl-substituted isoxazoline analogs (e.g., 5-methyl-3,4-diphenyl derivative, MW 253.3, LogP 3.1) [2] make it a more attractive starting point for fragment growing or linking strategies. The presence of the 5-OH group provides a convenient synthetic handle for esterification, etherification, or oxidation to the corresponding isoxazole, enabling rapid elaboration of compound libraries.

Crystal Engineering Model Compound

The robust O–H···N hydrogen-bonding motif identified across the 5-hydroxy-4,5-dihydroisoxazole series [1] positions the target compound as a valuable model system for crystal engineering studies. The 4,4-dimethyl quaternary center eliminates conformational flexibility at C-4 while preserving the hemiacetal hydrogen bond donor/acceptor system, making this compound suitable for systematic investigations of substituent effects on supramolecular assembly without confounding conformational variables.

Metabolic Stability Probe for CYP450 Profiling

The gem-dimethyl substitution at C-4 provides a steric shield that is predicted to block oxidative metabolism at the adjacent positions of the isoxazoline ring [1]. This feature makes the compound a useful probe for comparative in vitro metabolism studies alongside 4-unsubstituted analogs (e.g., 5-(trichloromethyl)-5-hydroxy-4,5-dihydroisoxazole derivatives) [2] to experimentally quantify the contribution of gem-dimethyl substitution to metabolic stability in the isoxazoline series. Such comparative data would directly inform lead optimization decisions in drug discovery programs targeting this scaffold.

Agrochemical Building Block for Fungicides

The dihydroisoxazole core is a recognized pharmacophore in agrochemical research, with numerous patents describing 4,5-dihydroisoxazole derivatives as fungicides and parasiticidal agents [1]. The target compound's structural features—particularly the 5-phenyl and 5-hydroxy groups—position it as a late-stage intermediate for the synthesis of more elaborated agrochemical candidates. The 5-OH group can be functionalized to introduce diverse substituents, while the 4,4-dimethyl motif adds steric bulk that may enhance selectivity toward pest-specific targets over mammalian homologs, as observed in commercial isoxazoline insecticides such as afoxolaner [2].

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